molecular formula C8H4Cl5NO B043621 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide CAS No. 121806-76-6

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide

Cat. No.: B043621
CAS No.: 121806-76-6
M. Wt: 307.4 g/mol
InChI Key: JKLYTUFJGMKSTB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is a chemical compound with the molecular formula C8H4Cl5NO and a molecular weight of 307.39 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide typically involves the reaction of 2,3,5,6-tetrachloroaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3,4,5-tetrachlorophenyl)acetamide
  • 2-chloro-N-(2,3,5,6-tetrachlorobenzyl)acetamide
  • 2-chloro-N-(2,3,5,6-tetrachlorophenyl)ethanamide

Uniqueness

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYTUFJGMKSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)NC(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368825
Record name 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121806-76-6
Record name 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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